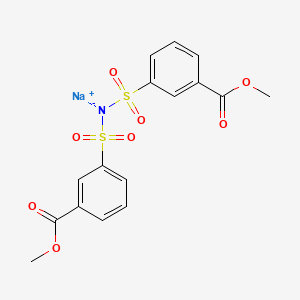![molecular formula C13H19NO2 B14623395 Acetamide, N-[2-(pentyloxy)phenyl]- CAS No. 55792-54-6](/img/structure/B14623395.png)
Acetamide, N-[2-(pentyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[2-(pentyloxy)phenyl]-: is an organic compound with the molecular formula C13H19NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-(pentyloxy)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(pentyloxy)phenyl]- typically involves the reaction of 2-(pentyloxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
2-(pentyloxy)aniline+acetic anhydride→Acetamide, N-[2-(pentyloxy)phenyl]-+acetic acid
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[2-(pentyloxy)phenyl]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid can also enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetamide, N-[2-(pentyloxy)phenyl]- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: N-oxides of Acetamide, N-[2-(pentyloxy)phenyl]-.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Acetamide, N-[2-(pentyloxy)phenyl]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its amide functional group.
Industry: In the industrial sector, Acetamide, N-[2-(pentyloxy)phenyl]- is used in the production of polymers and resins. It also finds applications in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[2-(pentyloxy)phenyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pentyloxy group can interact with hydrophobic pockets, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Acetanilide: Similar structure but lacks the pentyloxy group.
N-Phenylacetamide: Similar structure but lacks the pentyloxy group.
N-(2-Phenylethyl)acetamide: Similar structure but with a phenylethyl group instead of pentyloxy.
Uniqueness: Acetamide, N-[2-(pentyloxy)phenyl]- is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions in biological systems.
Propiedades
Número CAS |
55792-54-6 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-(2-pentoxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-7-10-16-13-9-6-5-8-12(13)14-11(2)15/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15) |
Clave InChI |
ZQRDWUAMUJOAHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=CC=C1NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


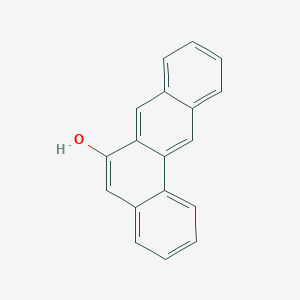
![3-[(2-Methylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14623314.png)
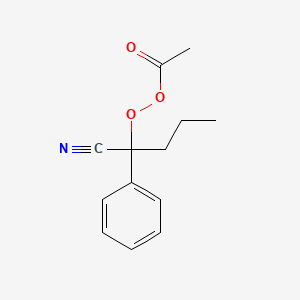
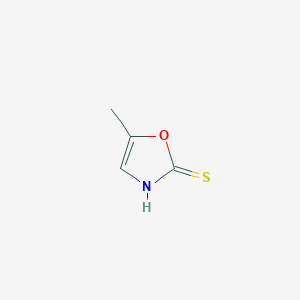
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
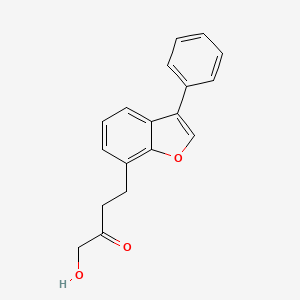
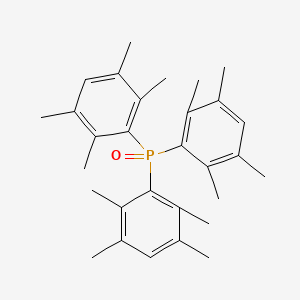
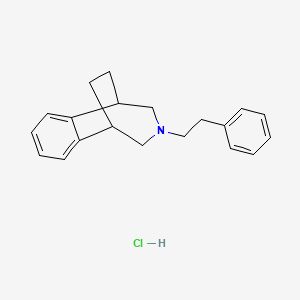

![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)



